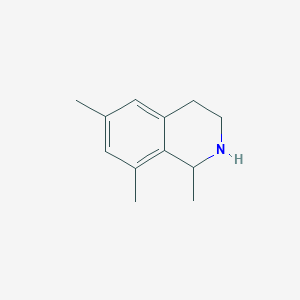
1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline involves multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Molecular Structure Analysis
The molecular structure of 1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a key fragment of diverse range of alkaloids and bioactive molecules . It is an important structural motif of various natural products and therapeutic lead compounds .Chemical Reactions Analysis
The chemical reactions of 1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies . This involves direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) in the presence of cooxidants like H2O2, TBHP, etc .Physical And Chemical Properties Analysis
The molecular weight of 1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline is 174.2820 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Synthesis Applications
1,2,3,4-Tetrahydroisoquinoline derivatives serve as crucial intermediates in the synthesis of complex molecules. For instance, these compounds have been utilized in the synthesis of lamellarin U and lamellarin G trimethyl ether, highlighting their importance in the creation of molecules with potential biological activities (Liermann & Opatz, 2008). Moreover, the palladium-catalyzed iminoannulation of internal alkynes has been employed to generate a wide variety of isoquinoline derivatives, indicating their versatility in heterocyclic chemistry (Roesch, Zhang, & Larock, 2001).
Biological Activity
Tetrahydroisoquinoline derivatives have been studied for their potential in therapeutic applications, including anticancer and cardiovascular activities. Despite some derivatives showing no significant activities in preliminary screenings, their synthesis and evaluation continue, underscoring the ongoing interest in their biological potential (Vomero & Chimenti, 1976). Additionally, these compounds have been explored for their beta-adrenergic and antiaggregatory activities, further exemplifying their potential in drug development (Miller, Bossart, Mayo, & Feller, 1980).
Anticancer Research
The synthesis and evaluation of methoxy-indolo[2,1-a]isoquinolines for their anticancer activity demonstrate the significant role tetrahydroisoquinoline derivatives play in the search for novel anticancer agents. These efforts highlight the compound's utility in developing new therapeutic options against various cancer types (Ambros, Angerer, & Wiegrebe, 1988).
Future Directions
The future directions for 1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline could involve further exploration of its biological activities and potential therapeutic applications . Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of research .
properties
IUPAC Name |
1,6,8-trimethyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-8-6-9(2)12-10(3)13-5-4-11(12)7-8/h6-7,10,13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSKMNBDQAEPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C(C=C2CCN1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1247906-62-2 |
Source


|
| Record name | 1,6,8-trimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[butyl(methyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2721484.png)
![N-(4-ethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2721485.png)
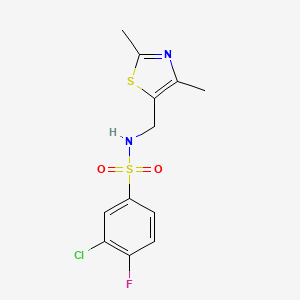
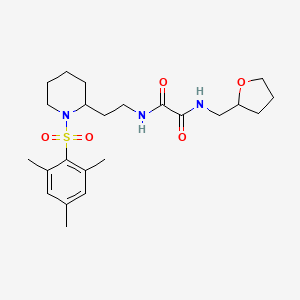
![Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B2721492.png)

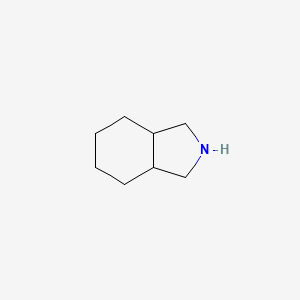
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2721495.png)
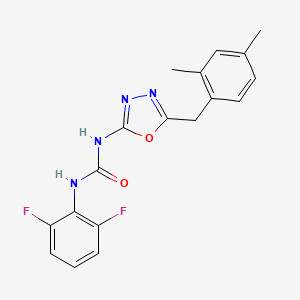

![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2721499.png)
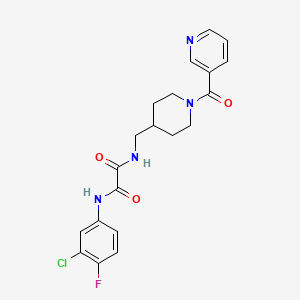
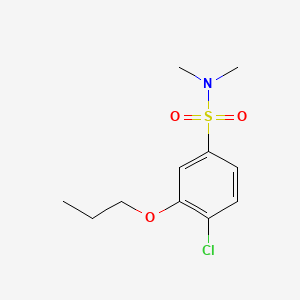
![N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2721504.png)